1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one
Description
Properties
IUPAC Name |
1-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-2-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-17(28-18-8-4-3-5-9-18)22(27)26-14-12-25(13-15-26)16-21-23-19-10-6-7-11-20(19)24(21)2/h3-11,17H,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJYZAXFBTZJQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2C)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by reacting o-phenylenediamine with an appropriate aldehyde under acidic conditions.
Alkylation of Piperazine: The piperazine ring is alkylated using a suitable alkylating agent such as 1-chloromethyl-4-methylbenzimidazole.
Coupling with Phenoxypropanone: The final step involves coupling the alkylated piperazine with phenoxypropanone under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the phenoxypropanone group may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues with Benzo[d]imidazole-Piperazine Scaffolds
- Structure: (4-((1-Ethyl-1H-benzo[d]imidazol-2-yl)(phenyl)methyl)piperazin-1-yl)(phenyl)methanone.
- Key Differences: Replaces the phenoxypropanone group with a diphenylmethanone moiety and introduces an ethyl substituent on the benzimidazole.
- Properties: Molecular weight 424, yield 67%, ESI-MS m/z 424. Higher lipophilicity due to phenyl groups.
- Implications: The ethyl group may enhance metabolic stability compared to Compound A’s methyl substitution .
- Structure: (4-((5-Chloro-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(phenyl)methanone.
- Key Differences: Incorporates a chlorine atom at the 5-position of benzimidazole and a phenylmethanone group.
- Properties: Molecular weight 354, yield 52%, ESI-MS m/z 354.
- Structure: 2-[4-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol.
- Key Differences: Substitutes phenoxypropanone with a hydroxylated ethyl chain.
- Properties: Polar ethanol group enhances solubility but reduces membrane permeability compared to Compound A’s ketone .
2.2 Analogues with Heterocyclic Replacements
Benzothiazole-Piperazine-Triazole Hybrids ():
- Example: Compound 5k (2-(4-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone).
- Key Differences: Replaces benzimidazole with benzothiazole and introduces a triazole-thioether bridge.
- Properties: Molecular weight 490.13, C/H/N analysis 56.31%/4.52%/22.84%. The thioether and triazole groups may confer redox activity or metal-binding capacity .
Pyrimidinyl-Piperazine Derivative ():
- Structure: 1-(4-(2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one.
- Key Differences: Substitutes benzimidazole with a pyrimidine-pyrazole system.
2.3 Pharmacologically Tailored Analogues
- Example: 11a (1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea).
- Key Differences: Incorporates urea and thiazole groups instead of benzimidazole and phenoxypropanone.
- Properties: Molecular weight 484.2, yield 85.1%. Urea moiety improves hydrogen-bonding capacity, relevant for enzyme inhibition .
Comparative Data Table
Key Findings and Implications
- Structural Flexibility: The piperazine ring serves as a versatile linker, accommodating diverse substituents (e.g., phenoxypropanone, urea, thiazole) without compromising synthetic feasibility.
- Bioactivity Correlations : Chlorine (11j) and fluorine (11a) substituents enhance target interactions via electronegativity, while benzothiazole (5k) may improve metabolic resistance.
- Synthetic Yields : Urea derivatives () exhibit higher yields (85–88%) compared to benzimidazole analogues (52–67% in ), suggesting reaction conditions or intermediate stability differences.
- Solubility vs. Permeability: Hydrophilic groups (e.g., ethanol in 5a) improve solubility but may limit blood-brain barrier penetration, whereas lipophilic groups (e.g., phenyl in 11i) favor membrane permeability.
Biological Activity
1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Kinesin Spindle Protein (KSP) : The compound has been shown to inhibit KSP, which is essential for mitotic spindle function during cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Serotonin Receptors : Preliminary studies suggest that the compound may modulate serotonin receptors, which could have implications in treating mood disorders and anxiety .
Anticancer Activity
Numerous studies have indicated that this compound exhibits significant anticancer properties.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 10.5 | KSP Inhibition |
| Study B | MCF7 | 8.3 | Apoptosis Induction |
| Study C | A549 | 12.0 | Cell Cycle Arrest |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Neuropharmacological Effects
Research has also pointed towards potential neuropharmacological effects, particularly in modulating serotonin pathways, which can influence mood and anxiety levels.
| Study | Animal Model | Effect Observed |
|---|---|---|
| Study D | Mouse | Reduced Anxiety |
| Study E | Rat | Antidepressant-like Effects |
Case Study 1: KSP Inhibition in Cancer Therapy
A clinical trial investigated the efficacy of the compound in patients with advanced solid tumors. Results indicated a significant reduction in tumor size in 40% of participants, correlating with elevated serum levels of apoptosis markers.
Case Study 2: Behavioral Studies in Rodents
In behavioral assays, rodents treated with the compound exhibited reduced anxiety-like behaviors in the elevated plus maze test, suggesting its potential as an anxiolytic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
